REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([Li])CCC.[O:14]1[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15]1.B(F)(F)F.CCOCC.Cl>C1COCC1>[F:1][C:2]1[C:3]([F:8])=[CH:4][CH:5]=[CH:6][C:7]=1[CH2:15][CH:16]([OH:14])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
O1CC1CCCCCC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −70° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above −60° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted into ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with sat. aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a viscous liquid
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation (130° C., 0.15 mm Hg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)CC(CCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.8 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |